

Application Notes and Protocols: Calcobutrol-Stabilized Gadobutrol in Neurological Imaging Research

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Compound of Interest

Compound Name: Calcobutrol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1][2] Its formulation is distinguished by the inclusion of **Calcobutrol**, the calcium salt of the chelating agent butrol, which acts as a stabilizing agent.[3] This addition is critical for minimizing the potential release of toxic free gadolinium ions (Gd^{3+}), thereby enhancing the safety profile of the contrast medium.[1] This document provides detailed application notes and experimental protocols for the use of **Calcobutrol**-stabilized Gadobutrol in neurological imaging research, targeting researchers, scientists, and professionals in drug development.

Gadobutrol's efficacy as a contrast agent stems from its paramagnetic properties, which shorten the T1 and T2 relaxation times of water protons in its vicinity.[4] This effect is particularly pronounced in T1-weighted imaging sequences, leading to a brighter signal in areas of accumulation. In neurological applications, Gadobutrol is particularly valuable for imaging pathologies associated with a disrupted blood-brain barrier (BBB) or abnormal vascularity.[5][6]

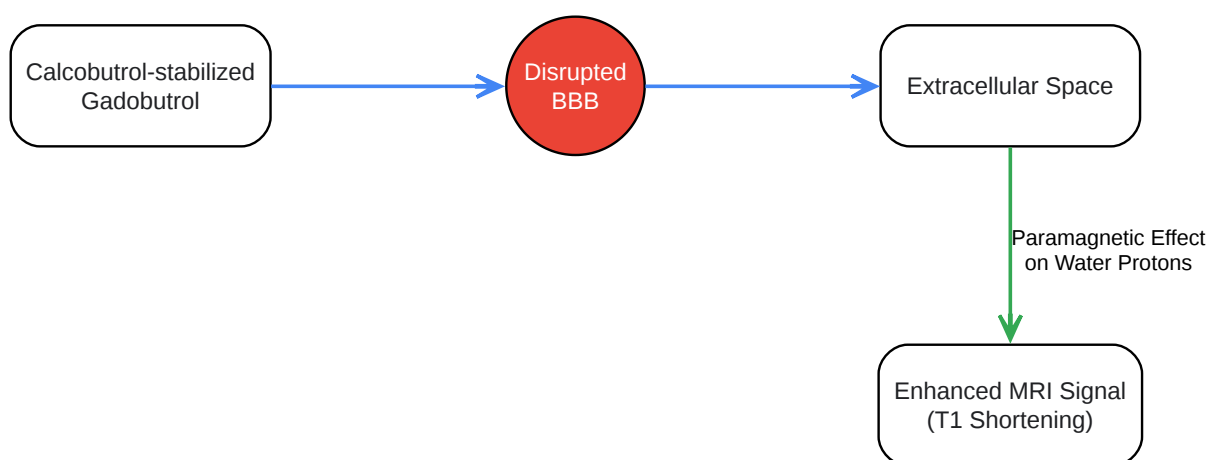
Physicochemical Properties and Mechanism of Action

Gadobutrol consists of a gadolinium ion chelated by the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][4] The formulation includes an excess of the butrol ligand in the form of **Calcobutrol**. This excess chelator scavenges any free gadolinium ions that might dissociate from the Gadobutrol complex, a crucial safety feature.[3]

The high concentration of Gadobutrol (1.0 mmol/mL) allows for a more compact bolus injection compared to other GBCAs, which can be advantageous for dynamic contrast-enhanced (DCE) MRI studies.[7] The paramagnetic gadolinium ion in Gadobutrol alters the relaxation rates of nearby water protons, leading to an increase in signal intensity on T1-weighted MR images.[4]

Signaling Pathway of Contrast Enhancement in Disrupted Blood-Brain Barrier

The following diagram illustrates the process of contrast enhancement in a region with a compromised blood-brain barrier (BBB).



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Figure 1. Mechanism of Gadobutrol enhancement with a disrupted BBB.

Quantitative Data

The following tables summarize key quantitative parameters of **Calcobutrol**-stabilized Gadobutrol, facilitating comparison with other contrast agents.

Table 1: Physicochemical and Relaxivity Data for Gadobutrol

Parameter	Value	Reference
Concentration	1.0 mmol/mL	
T1 Relaxivity (r1) in plasma at 1.5T, 37°C	5.2 L/(mmol·s)	
T2 Relaxivity (r2) in plasma at 1.5T, 37°C	6.1 L/(mmol·s)	
T1 Relaxivity (r1) in blood at 1.5T, 37°C	5.3 L/(mmol·s)	[8]
T2 Relaxivity (r2) in blood at 1.5T, 37°C	5.4 L/(mmol·s)	[8]
T1 Relaxivity (r1) in plasma at 3.0T, 37°C	5.0 L/(mmol·s)	[8]
T2 Relaxivity (r2) in plasma at 3.0T, 37°C	7.1 L/(mmol·s)	[8]

Table 2: Comparative Efficacy in Neurological Imaging

Parameter	Gadobutrol	Comparator Agent	Indication	Finding	Reference
Lesion Enhancement	Superior	Gadoteridol (0.5 M)	CNS Lesions	Gadobutrol showed significantly greater contrast enhancement .	[9] [10]
Signal-to-Noise Ratio (SNR) at 3T	11.8% - 16.0% improvement	Gadodiamide	Rat Brain Glioma	Statistically significant improvement with Gadobutrol.	[11]
Contrast-to-Noise Ratio (CNR) at 3T	30.5% - 35.4% improvement	Gadodiamide	Rat Brain Glioma	Statistically significant improvement with Gadobutrol.	[11]
Quantitative Enhancement (QE)	No significant difference	Gadoteridol	Glioblastoma	Similar enhancement at 0.1 mmol/kg dose.	[4]
Lesion Signal Intensity	Significantly higher	Gadoterate Meglumine	Multiple Sclerosis	Gadobutrol generated higher lesion signal intensity at 3T.	[12]

Experimental Protocols

Protocol 1: In Vitro Relaxivity Measurement in Phantoms

This protocol describes the determination of T1 and T2 relaxivities of **Calcobutrol**-stabilized Gadobutrol using a phantom-based approach.

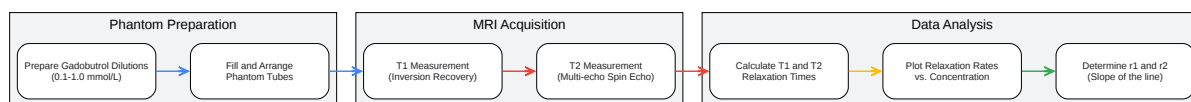
Materials:

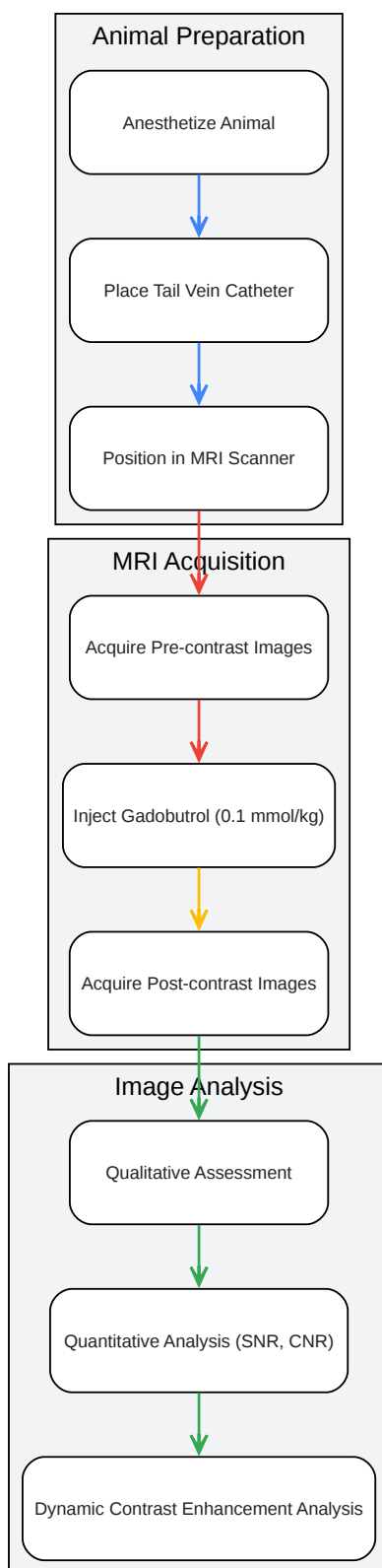
- **Calcobutrol**-stabilized Gadobutrol solution (1.0 M)
- Deionized water or plasma
- Volumetric flasks and pipettes
- MRI scanner
- 50 mL tubes for phantoms[13]

Procedure:

- Preparation of Phantoms:
 - Prepare a series of dilutions of the Gadobutrol stock solution in deionized water or plasma to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mmol/L).[14]
 - Include a phantom with only the solvent (water or plasma) as a control.
 - Transfer each solution to a 50 mL tube and arrange them in a phantom holder.[13]
- MRI Acquisition:
 - Place the phantom holder in the MRI scanner.
 - T1 Measurement: Acquire data using an inversion recovery spin-echo sequence with multiple inversion times (TI) to accurately map the T1 relaxation time of each phantom.[15]
 - T2 Measurement: Acquire data using a multi-echo spin-echo sequence with varying echo times (TE) to determine the T2 relaxation time.[15]
- Data Analysis:

- Calculate the T1 and T2 relaxation times for each phantom by fitting the signal intensity data to the appropriate exponential decay models.[\[14\]](#)
- Determine the relaxation rates ($R1 = 1/T1$ and $R2 = 1/T2$).
- Plot the relaxation rates (R1 and R2) against the concentration of Gadobutrol.
- The slope of the linear regression of the R1 vs. concentration plot represents the T1 relaxivity (r1), and the slope of the R2 vs. concentration plot represents the T2 relaxivity (r2).[\[16\]](#)





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